molecular formula C13H10F2N2O2 B8475391 2-Amino-5-(2,4-difluoro-phenoxy)-benzamide

2-Amino-5-(2,4-difluoro-phenoxy)-benzamide

Cat. No. B8475391
M. Wt: 264.23 g/mol
InChI Key: LTVNYJFCZQFDIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC(=O)c1cc(Oc2ccc(F)cc2F)ccc1[N+](=O)[O-]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:22][CH2:23][OH:24].[F:1][c:2]1[c:3]([O:4][c:5]2[cH:6][cH:7][c:8]([N+:14]([O-:15])=[O:16])[c:9]([C:10](=[O:11])[NH2:12])[cH:13]2)[cH:17][cH:18][c:19]([F:21])[cH:20]1>>[F:1][c:2]1[c:3]([O:4][c:5]2[cH:6][cH:7][c:8]([NH2:14])[c:9]([C:10](=[O:11])[NH2:12])[cH:13]2)[cH:17][cH:18][c:19]([F:21])[cH:20]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO
Name
NC(=O)c1cc(Oc2ccc(F)cc2F)ccc1[N+](=O)[O-]
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
NC(=O)c1cc(Oc2ccc(F)cc2F)ccc1[N+](=O)[O-]

Outcomes

Product
Name
Type
product
Smiles
NC(=O)c1cc(Oc2ccc(F)cc2F)ccc1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.